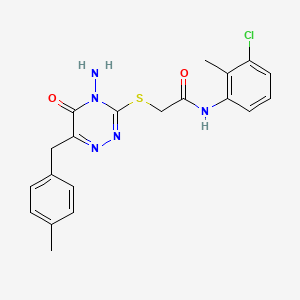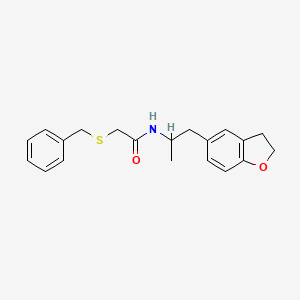
2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic compound that has been developed for scientific research purposes. This compound is of interest to researchers due to its potential for use in the development of new drugs and therapies.
Applications De Recherche Scientifique
2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide has potential applications in scientific research as a tool for studying various biological processes. This compound has been shown to have activity against certain types of cancer cells, and it may be useful in the development of new cancer therapies. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, and it may be useful in the development of new treatments for inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways that are involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain types of cancer cells, and it may also have anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer therapies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide. One potential direction is to further study its mechanism of action to better understand how it works and how it can be used to develop new therapies. Additionally, researchers may investigate the potential of this compound as an anti-inflammatory agent and explore its antioxidant properties. Finally, future research may focus on developing new synthetic compounds based on the structure of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide that have improved activity and fewer limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves several steps. The first step involves the synthesis of 2,3-dihydrobenzofuran-5-carbaldehyde, which is then reacted with 2-bromo-1-phenylethanone to produce 1-(2,3-dihydrobenzofuran-5-yl)propan-2-one. This compound is then reacted with thioacetic acid to produce 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-15(11-17-7-8-19-18(12-17)9-10-23-19)21-20(22)14-24-13-16-5-3-2-4-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDBQCSPMBKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910453.png)
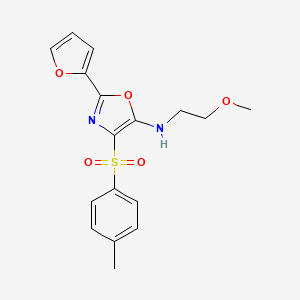
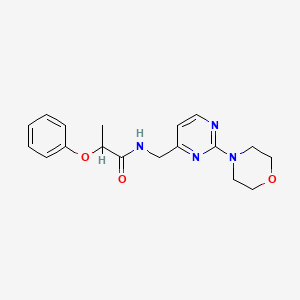

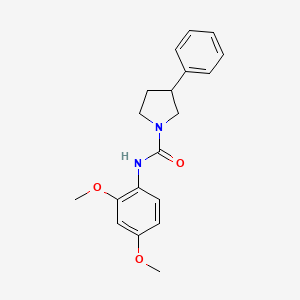

![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)



